Methyl 4-{[(3-fluorophenyl)acetyl]amino}
Description
Methyl 4-{[(3-fluorophenyl)acetyl]amino} is a fluorinated aromatic compound featuring a 3-fluorophenyl moiety linked to an acetyl amino group and a methyl ester. The 3-fluorophenyl group enhances metabolic stability and lipophilicity, while the acetyl amino and methyl ester functionalities influence solubility and reactivity .
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.29 |
IUPAC Name |
methyl 4-[[2-(3-fluorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-21-16(20)12-5-7-14(8-6-12)18-15(19)10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
LWZPTVUJIBXHJU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: Molar mass and formula for Methyl 4-{[(3-fluorophenyl)acetyl]amino} are inferred based on structural similarity to .
Key Findings
The methyl ester may confer moderate lipophilicity but susceptibility to hydrolysis. Compound: The oxadiazole ring introduces rigidity and π-π stacking capacity, which could improve metabolic stability but reduce aqueous solubility . Compound: The fluorobenzyl amino group adjacent to the ester may increase steric hindrance, slowing enzymatic degradation compared to acetyl-substituted analogs .
Impact of Substituent Position
- Fluorine at the 3-position (meta) on the phenyl ring (common across all compounds) minimizes steric clashes in binding pockets compared to ortho or para positions.
- The ethyl benzoate in extends conjugation, possibly altering UV/Vis absorption properties compared to methyl esters in other compounds .
Pharmacokinetic Implications
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